3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide
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Description
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H15ClFNO3S2 and its molecular weight is 375.86. The purity is usually 95%.
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Scientific Research Applications
Cyclooxygenase Inhibition
A study on sulfonamide derivatives, including those with structural similarities to 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide, highlights their potential as cyclooxygenase-2 (COX-2) inhibitors. These compounds show promise in the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain due to their selectivity and potency as COX-2 inhibitors. The enhancement of COX-2 selectivity was particularly noted with the introduction of a fluorine atom in the molecular structure (Hashimoto et al., 2002).
Antimicrobial Activities
Research into eperezolid-like molecules, which share functional groups with the sulfonamide , demonstrates significant antimicrobial activities, especially against Mycobacterium smegmatis. These findings suggest the potential utility of sulfonamide derivatives in developing new antimicrobial agents with high activity levels (Yolal et al., 2012).
Fluorescence and Chemical Sensing
The complexation of Zn2+ by sulfonamide derivatives has been studied, revealing their utility in fluorescence-based sensing. These compounds, including those structurally related to this compound, demonstrate significant potential in developing sensitive and selective sensors for metal ions, which could have wide-ranging applications in environmental monitoring and biochemistry (Coleman et al., 2010).
Antitumor Activity
Sulfonamide derivatives have been explored for their antitumor properties. These studies have led to the identification of compounds with low toxicity and potent antitumor activity, making them promising candidates for the development of new cancer therapies. The design of these compounds often incorporates functional groups found in this compound, underscoring the potential of such molecular frameworks in cancer research (Huang et al., 2001).
Properties
IUPAC Name |
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S2/c16-12-8-11(5-6-13(12)17)23(20,21)18-9-15(19,10-3-4-10)14-2-1-7-22-14/h1-2,5-8,10,18-19H,3-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCUEAIRCXFHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.